Cas no 590-96-5 (Methanol,1-(2-methyl-2-oxidodiazenyl)-)

Methanol,1-(2-methyl-2-oxidodiazenyl)- structure
590-96-5 structure
Product Name:Methanol,1-(2-methyl-2-oxidodiazenyl)-
CAS No:590-96-5
MF:C2H6N2O2
MW:90.0812401771545
CID:369179
PubChem ID:6433205
Update Time:2025-04-19

Methanol,1-(2-methyl-2-oxidodiazenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanol,1-(2-methyl-2-oxidodiazenyl)-
    • Methylazoxymethanol
    • (methyl-ONN-azoxy)methanol
    • METHANOL, (METHYLAZOXY)-
    • BRN 1921057
    • METHYLAZOXYMETHANOL [HSDB]
    • CCRIS 1113
    • HSDB 3509
    • methyl-ONN-azoxymethanol
    • Methanol, (methyl-ONN-azoxy)-
    • CH3-N(O)=N-CH2OH
    • JGG19N3YDQ
    • C02390
    • 590-96-5
    • (Z)-hydroxymethylimino-methyl-oxidoazanium
    • 1-Hydroxymethyl-2-methylditmide-2-oxide
    • methazoxymethanol
    • UNII-JGG19N3YDQ
    • CHEBI:29323
    • METHANOL, 1-(2-METHYL-2-OXIDODIAZENYL)-
    • Inchi: 1S/C2H6N2O2/c1-4(6)3-2-5/h5H,2H2,1H3/b4-3-
    • InChI Key: BJNBRIBHKLJMAG-ARJAWSKDSA-N
    • SMILES: OC/N=[N+](/C)\[O-]

Computed Properties

  • Exact Mass: 90.04298
  • Monoisotopic Mass: 90.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 60.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.3A^2
  • XLogP3: -0.8

Experimental Properties

  • Density: 1.3348 (rough estimate)
  • Boiling Point: 167.26°C (rough estimate)
  • Flash Point: 58.3°C
  • Refractive Index: 1.4462 (estimate)
  • PSA: 58.66

Methanol,1-(2-methyl-2-oxidodiazenyl)- Security Information

  • Hazardous Material transportation number:2810
  • HazardClass:6.1(b)
  • PackingGroup:III

Methanol,1-(2-methyl-2-oxidodiazenyl)- Related Literature

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